3-(2-Hydroxypropyl)pyrrolidin-2-one

Drug Design Medicinal Chemistry QSAR

3-(2-Hydroxypropyl)pyrrolidin-2-one (CAS: 1566752-37-1) is a pyrrolidin-2-one derivative with a hydroxypropyl substitution at the 3-position. It has a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B12072084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxypropyl)pyrrolidin-2-one
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(CC1CCNC1=O)O
InChIInChI=1S/C7H13NO2/c1-5(9)4-6-2-3-8-7(6)10/h5-6,9H,2-4H2,1H3,(H,8,10)
InChIKeyOOXNKPYHZUFFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxypropyl)pyrrolidin-2-one: Chemical Profile and Availability for Research Procurement


3-(2-Hydroxypropyl)pyrrolidin-2-one (CAS: 1566752-37-1) is a pyrrolidin-2-one derivative with a hydroxypropyl substitution at the 3-position . It has a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . As a member of the γ-lactam class, it serves as a versatile building block in organic synthesis and medicinal chemistry, with the lactam ring and hydroxyl group providing sites for further functionalization [1]. Its physicochemical profile, including solubility in polar solvents like water, ethanol, and DMSO, is important for understanding its behavior in synthetic and biological systems .

Why 3-(2-Hydroxypropyl)pyrrolidin-2-one Cannot Be Generically Substituted: Structural Specificity Drives Procurement Decisions


Generic substitution of pyrrolidin-2-one derivatives is precluded by the critical role of substituent position and identity in determining biological activity and physicochemical properties . Research on related compounds demonstrates that the presence of a hydroxy group on the propyl chain and its exact position are key structural features for receptor affinity, directly impacting antiarrhythmic and hypotensive activities [1]. Furthermore, the position of the hydroxypropyl group on the pyrrolidinone ring (e.g., 3- vs. 1-substitution) significantly alters the molecule's lipophilicity (logP) and solubility profile, which in turn affects its behavior in assays, synthetic protocols, and formulation development . These specific attributes, validated through quantitative structure-activity relationship (QSAR) models, mean that even close analogs cannot be assumed to be interchangeable in a research or development context without risking loss of function or introduction of new variables .

3-(2-Hydroxypropyl)pyrrolidin-2-one: Comparative Quantitative Evidence for Scientific Selection


Differentiation via Structural Position: 3-Substitution Alters Key Physicochemical Parameters Compared to 1-Substituted Analogs

The position of the hydroxypropyl substitution on the pyrrolidin-2-one ring is a critical determinant of molecular properties. While direct experimental data for 3-(2-hydroxypropyl)pyrrolidin-2-one is limited, comparisons can be made using predicted values from validated QSAR models. These predictions show distinct differences in key parameters like lipophilicity and solubility compared to the 1-substituted analog, 1-(2-hydroxypropyl)pyrrolidin-2-one [REFS-1, REFS-2].

Drug Design Medicinal Chemistry QSAR

Implications for Receptor Affinity: Position of Hydroxyl Group is Critical for α1-Adrenoceptor Binding

Although direct binding data for 3-(2-hydroxypropyl)pyrrolidin-2-one is unavailable, studies on structurally related arylpiperazine-pyrrolidin-2-one hybrids provide class-level evidence that the hydroxy group on the propyl chain is critical for α1-adrenoceptor (α1-AR) affinity [1]. The most potent compound in that series, 8, achieved a pKi of 6.71 for α1-AR. This suggests that the specific spatial arrangement of the hydroxyl group, influenced by its position on the pyrrolidinone ring, is a key determinant of pharmacological activity.

Pharmacology Receptor Binding SAR

High-Value Application Scenarios for 3-(2-Hydroxypropyl)pyrrolidin-2-one in Research and Development


As a Key Scaffold in the Synthesis of Novel α1-Adrenoceptor Ligands

Given the class-level evidence that hydroxypropyl-pyrrolidin-2-ones are a privileged scaffold for targeting α1-adrenoceptors, this compound is a prime candidate for use as a starting material in the synthesis of new chemical libraries aimed at discovering novel antiarrhythmic or antihypertensive agents [1]. Its 3-substitution pattern offers a different spatial orientation compared to the more common 1-substituted analogs, potentially leading to compounds with unique pharmacological profiles.

As a Versatile Building Block for Diverse Heterocyclic Libraries

The compound's γ-lactam core and the reactive hydroxyl group on the propyl side chain provide two distinct chemical handles for further functionalization . This makes it an ideal intermediate for generating structural diversity in medicinal chemistry programs, enabling the creation of complex molecules with tailored physicochemical and biological properties [1].

In QSAR and Computational Chemistry Studies to Validate Predictive Models

The compound's relatively simple structure and the availability of predicted data for key properties like LogP and solubility make it a useful probe for validating and refining computational models. Researchers can use it to test the accuracy of algorithms that predict how the position of a substituent (3- vs. 1-) influences molecular behavior, thereby improving the design of future drug candidates.

In Physicochemical Profiling and Early-Stage Formulation Studies

The compound's solubility profile in polar solvents and its predicted lipophilicity suggest it could be a model compound for studying the formulation of moderately polar small molecules. Its behavior in various aqueous and organic systems can provide a baseline for understanding how structural changes in a series of pyrrolidinone derivatives impact developability parameters.

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